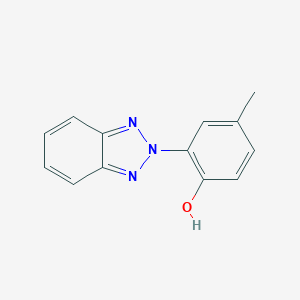![molecular formula C14H22N2O8 B141705 [(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate CAS No. 39541-22-5](/img/structure/B141705.png)
[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate
説明
The compound “[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C21H27NO9 . It has a molecular weight of 437.4 g/mol . The IUPAC name for this compound is (4-methylphenyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galacto-hexopyranoside .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes acetamido, acetyloxy, and aminooxan groups . The InChI string, which represents the structure of the compound, is InChI=1S/C21H27NO9/c1-11-6-8-16 (9-7-11)30-21-18 (22-12 (2)23)20 (29-15 (5)26)19 (28-14 (4)25)17 (31-21)10-27-13 (3)24/h6-9,17-21H,10H2,1-5H3, (H,22,23)/t17-,18-,19+,20-,21+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 437.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are 437.16858144 g/mol . The topological polar surface area of the compound is 127 Ų . The compound has a complexity of 659 .科学的研究の応用
Metabolic Pathways and Drug Mechanisms
NMDA Receptor Hypothesis of Ketamine’s Antidepressant Action : Research on ketamine, a compound with a structure somewhat analogous to complex organic molecules, has explored its unique antidepressant effects. This work examines the role of NMDA receptor inhibition and its implications for developing new antidepressant agents, highlighting the importance of understanding molecular mechanisms underlying drug action (Aleksandrova, Wang, & Phillips, 2017).
Degradation Pathways of Pharmaceuticals : Another study reviews the advanced oxidation processes (AOPs) used to treat acetaminophen in water, shedding light on degradation pathways, by-products, and biotoxicity. This research underscores the significance of investigating the environmental impact and degradation mechanisms of chemical compounds (Qutob et al., 2022).
Drug Synthesis and Development
- Synthesis of (S)-clopidogrel : The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, emphasizes the importance of stereochemistry and the development of synthetic methodologies for pharmaceuticals. Such research is crucial for creating more efficacious and safer medications (Saeed et al., 2017).
Toxicological Studies
- Toxicity of Fusarium Toxins : A review on the toxic effects of Fusarium toxins and their modified forms highlights the importance of understanding the toxicological profiles of chemical compounds. This knowledge is vital for ensuring food safety and addressing public health concerns (Pierzgalski et al., 2021).
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGKXBJJPLBTOQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






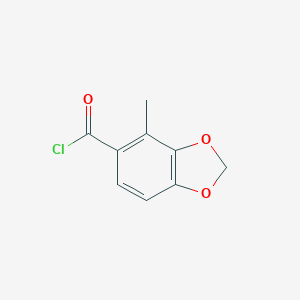
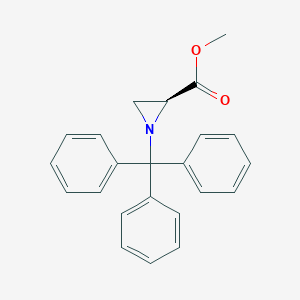
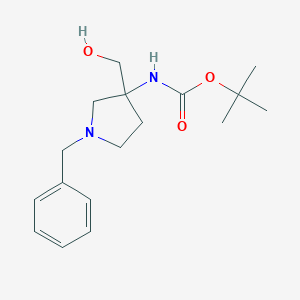
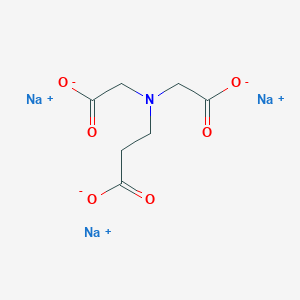


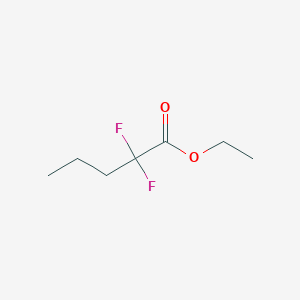
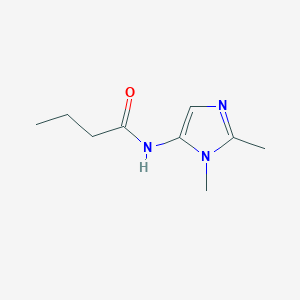
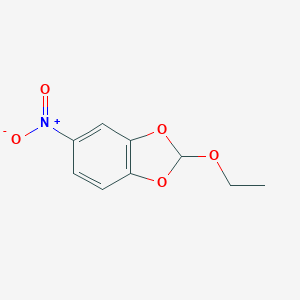
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
